Cas no 1423057-36-6 (2-(Azetidin-3-yl)acetonitrile hydrochloride)

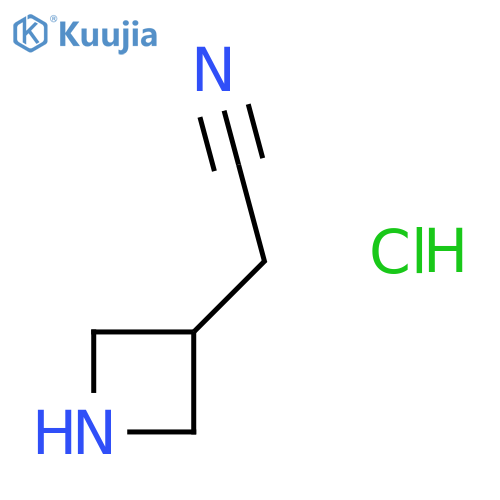

1423057-36-6 structure

商品名:2-(Azetidin-3-yl)acetonitrile hydrochloride

CAS番号:1423057-36-6

MF:C5H9ClN2

メガワット:132.591359853745

MDL:MFCD28501222

CID:2094137

PubChem ID:89407406

2-(Azetidin-3-yl)acetonitrile hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-(Azetidin-3-yl)acetonitrile hydrochloride

- 2-(Azetidin-3-yl)acetonitrile HCl

- SB11121

- Z2512942957

- AS-52277

- F2158-1595

- SY032761

- DB-394579

- P14687

- 2-(3-Azetidinyl)acetonitrile Hydrochloride

- MFCD28501222

- YGC05736

- 2-(azetidin-3-yl)acetonitrilehydrochloride

- 3-Azetidineacetonitrile, hydrochloride

- EN300-269376

- AKOS025289616

- 1423057-36-6

- SCHEMBL14697286

- 2-(azetidin-3-yl)acetonitrile;hydrochloride

- CS-0052251

- 824-105-3

-

- MDL: MFCD28501222

- インチ: 1S/C5H8N2.ClH/c6-2-1-5-3-7-4-5;/h5,7H,1,3-4H2;1H

- InChIKey: SJSKCHPFJJQTBK-UHFFFAOYSA-N

- ほほえんだ: Cl[H].N1([H])C([H])([H])C([H])(C([H])([H])C#N)C1([H])[H]

計算された属性

- せいみつぶんしりょう: 132.0454260g/mol

- どういたいしつりょう: 132.0454260g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 95.9

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.8

2-(Azetidin-3-yl)acetonitrile hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D496238-5G |

2-(azetidin-3-yl)acetonitrile hydrochloride |

1423057-36-6 | 97% | 5g |

$1125 | 2024-05-23 | |

| eNovation Chemicals LLC | D496238-1G |

2-(azetidin-3-yl)acetonitrile hydrochloride |

1423057-36-6 | 97% | 1g |

$315 | 2024-05-23 | |

| abcr | AB459340-1 g |

2-(Azetidin-3-yl)acetonitrile hydrochloride, 95%; . |

1423057-36-6 | 95% | 1g |

€553.00 | 2023-07-18 | |

| Chemenu | CM283987-1g |

2-(Azetidin-3-yl)acetonitrile hydrochloride |

1423057-36-6 | 95% | 1g |

$483 | 2021-06-09 | |

| Alichem | A449041106-250mg |

2-(Azetidin-3-yl)acetonitrile hydrochloride |

1423057-36-6 | 95% | 250mg |

514.09 USD | 2021-06-15 | |

| Alichem | A449041106-1g |

2-(Azetidin-3-yl)acetonitrile hydrochloride |

1423057-36-6 | 95% | 1g |

729.63 USD | 2021-06-15 | |

| Apollo Scientific | OR933553-1g |

2-(Azetidin-3-yl)acetonitrile hydrochloride |

1423057-36-6 | 1g |

£442.00 | 2025-02-20 | ||

| Enamine | EN300-269376-5.0g |

2-(azetidin-3-yl)acetonitrile hydrochloride |

1423057-36-6 | 95.0% | 5.0g |

$829.0 | 2025-03-20 | |

| Life Chemicals | F2158-1595-10g |

2-(azetidin-3-yl)acetonitrile hydrochloride |

1423057-36-6 | 95%+ | 10g |

$1247.0 | 2023-09-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05797-1-50G |

2-(azetidin-3-yl)acetonitrile hydrochloride |

1423057-36-6 | 97% | 50g |

¥ 32,736.00 | 2023-04-06 |

2-(Azetidin-3-yl)acetonitrile hydrochloride 関連文献

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

1423057-36-6 (2-(Azetidin-3-yl)acetonitrile hydrochloride) 関連製品

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1423057-36-6)2-(Azetidin-3-yl)acetonitrile hydrochloride

清らかである:99%/99%/99%

はかる:1g/5g/10g

価格 ($):267.0/940.0/1623.0